molecular formula C20H22ClN5O3S B2614773 3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251597-79-1

3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2614773
CAS RN: 1251597-79-1
M. Wt: 447.94
InChI Key: VFKIOYILBDSDCR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 191–192 °C . Other physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Serotonin Receptor Agonism

This compound acts as a 5-HT-1 serotonin receptor agonist . Serotonin receptors play crucial roles in mood regulation, cognition, and various physiological processes. By modulating these receptors, this compound may have implications in treating mood disorders, anxiety, and other related conditions .

Pharmaceutical Intermediate

As a pharmaceutical intermediate , this compound serves as a building block in the synthesis of more complex molecules. Researchers use it to create novel drugs or optimize existing ones. Its unique structure can be modified to develop compounds with specific pharmacological properties .

Antiviral Research

Given its thiazolo-pyrimidine scaffold, this compound might exhibit antiviral activity. Researchers could explore its potential against specific viruses, such as herpesviruses or influenza. Structural modifications could enhance its efficacy and selectivity .

Anticancer Investigations

The chlorophenyl-piperazine moiety has been investigated for its anticancer properties. Researchers might explore this compound’s effects on cancer cell lines, tumor growth, and apoptosis pathways. Understanding its mechanisms could lead to targeted therapies .

Neurological Disorders

Considering its serotonin receptor activity, researchers could study its impact on neurological disorders like migraines, neuropathic pain, or neurodegenerative diseases. Preclinical models could reveal its potential therapeutic benefits .

Psychopharmacology

This compound’s unique structure warrants exploration in psychopharmacology. Researchers might investigate its effects on behavior, cognition, and neurotransmitter systems. Insights could inform drug development for mental health disorders .

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-12(2)11-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-9-7-24(8-10-25)14-5-3-13(21)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKIOYILBDSDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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